N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide
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Overview
Description
N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core structure substituted with a benzyl group at the nitrogen atom and a 2-methylpropanamide group at the 4-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions involving azidobenzaldehydes and amines.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced amide or indole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various biological receptors, enzymes, and proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: Another indole derivative with similar structural features but different functional groups.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with a similar indole core but different substituents.
Uniqueness
N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(1-benzylindol-4-yl)-2-methylpropanamide |
InChI |
InChI=1S/C19H20N2O/c1-14(2)19(22)20-17-9-6-10-18-16(17)11-12-21(18)13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H,20,22) |
InChI Key |
YRRIUBLTOCHVKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C2C=CN(C2=CC=C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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